molecular formula C42H78O2 B12753973 Dihydroabietyl behenate CAS No. 127036-29-7

Dihydroabietyl behenate

Cat. No.: B12753973
CAS No.: 127036-29-7
M. Wt: 615.1 g/mol
InChI Key: XFTTZBXOUVNRTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroabietyl behenate is synthesized through an esterification reaction between dihydroabietic acid and behenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then separated and purified using industrial-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Dihydroabietyl behenate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction can produce alcohols and acids .

Scientific Research Applications

Dihydroabietyl behenate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dihydroabietyl behenate primarily involves its ability to form a protective barrier on the skin, which helps to retain moisture and improve skin texture. This effect is achieved through the interaction of the ester with the lipid layers of the skin, enhancing its emollient properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined properties from both dihydroabietic acid and behenic acid. This combination results in a compound with superior emollient and skin-conditioning properties compared to its individual components .

Properties

CAS No.

127036-29-7

Molecular Formula

C42H78O2

Molecular Weight

615.1 g/mol

IUPAC Name

(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methyl docosanoate

InChI

InChI=1S/C42H78O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-40(43)44-34-41(4)31-25-32-42(5)38-29-27-36(35(2)3)33-37(38)28-30-39(41)42/h35-39H,6-34H2,1-5H3

InChI Key

XFTTZBXOUVNRTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1(CCCC2(C1CCC3C2CCC(C3)C(C)C)C)C

Origin of Product

United States

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